NBQX disodium salt
Overview
Description
NBQX disodium salt, also known as 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of AMPA and kainate receptors. These receptors are types of ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. This compound is widely used in scientific research due to its neuroprotective, anticonvulsant, and antinociceptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBQX disodium salt involves multiple steps, starting from commercially available starting materials. The key steps include nitration, sulfonation, and cyclization reactions. The final product is obtained as a disodium salt to enhance its water solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
NBQX disodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
NBQX disodium salt is extensively used in scientific research due to its ability to selectively block AMPA and kainate receptors. Some of its applications include:
Neuroprotection: Used in studies to protect neurons from excitotoxicity and ischemic damage.
Anticonvulsant: Investigated for its potential to prevent seizures in various animal models.
Pain Management: Studied for its antinociceptive effects in pain models.
Antidepressant Research: Used to explore the role of glutamate receptors in depression.
Mechanism of Action
NBQX disodium salt exerts its effects by selectively and competitively blocking AMPA and kainate receptors. These receptors are involved in the fast excitatory synaptic transmission in the central nervous system. By inhibiting these receptors, this compound reduces the excitatory neurotransmission, thereby providing neuroprotection, anticonvulsant, and antinociceptive effects .
Comparison with Similar Compounds
NBQX disodium salt is compared with other similar compounds such as:
CNQX disodium salt: Another AMPA receptor antagonist but less selective than this compound.
GYKI 52466: A non-competitive AMPA receptor antagonist with different binding properties.
This compound is unique due to its high selectivity and competitive inhibition of both AMPA and kainate receptors, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019087 | |
Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479347-86-9 | |
Record name | Nbqx disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBQX disodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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